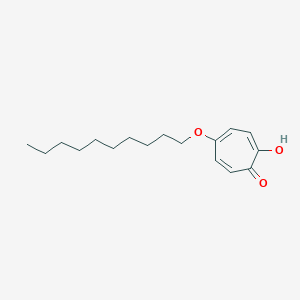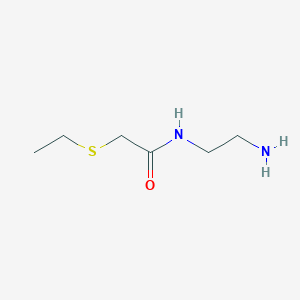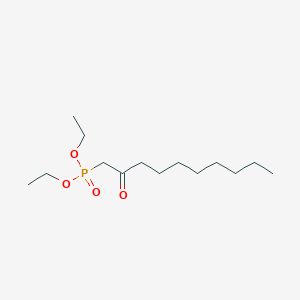
Phosphoric triamide, hexakis(2-cyanoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric triamide, hexakis(2-cyanoethyl)- is a chemical compound with the molecular formula C18H24N9OP and a molecular weight of 413.42 g/mol . This compound is known for its unique structure, which includes six 2-cyanoethyl groups attached to a phosphoric triamide core. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of phosphoric triamide, hexakis(2-cyanoethyl)- typically involves the reaction of phosphoric triamide with 2-cyanoethyl groups under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the attachment of the 2-cyanoethyl groups to the phosphoric triamide core . Industrial production methods may involve large-scale reactions in specialized reactors to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Phosphoric triamide, hexakis(2-cyanoethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of one or more 2-cyanoethyl groups with other functional groups .
Wissenschaftliche Forschungsanwendungen
Phosphoric triamide, hexakis(2-cyanoethyl)- has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used in studies involving enzyme inhibition and protein interactionsIn industry, it is used in the production of specialized materials and as a catalyst in certain chemical processes .
Wirkmechanismus
The mechanism of action of phosphoric triamide, hexakis(2-cyanoethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or proteins, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Phosphoric triamide, hexakis(2-cyanoethyl)- can be compared with other similar compounds, such as other phosphoric triamides and cyclic phosphoric triamides. These compounds share a similar core structure but differ in the functional groups attached to the phosphoric triamide core. The uniqueness of phosphoric triamide, hexakis(2-cyanoethyl)- lies in its six 2-cyanoethyl groups, which confer distinct chemical properties and reactivity compared to other phosphoric triamides .
Similar compounds include:
- Phosphoric triamide, hexakis(2-cyanoethyl)- (9CI)
- Cyclic phosphoric triamides
- Other phosphoric triamides with different functional groups .
Eigenschaften
CAS-Nummer |
154316-31-1 |
|---|---|
Molekularformel |
C18H24N9OP |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
3-[bis[bis(2-cyanoethyl)amino]phosphoryl-(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C18H24N9OP/c19-7-1-13-25(14-2-8-20)29(28,26(15-3-9-21)16-4-10-22)27(17-5-11-23)18-6-12-24/h1-6,13-18H2 |
InChI-Schlüssel |
QWMZEOSPPHNIIP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCC#N)P(=O)(N(CCC#N)CCC#N)N(CCC#N)CCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


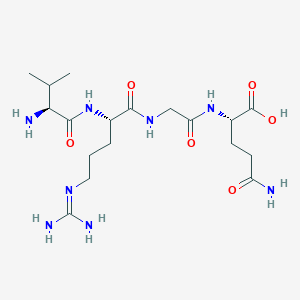
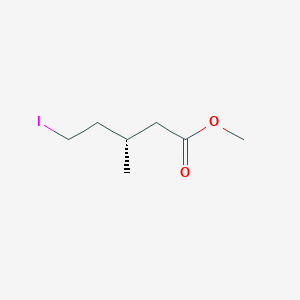
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
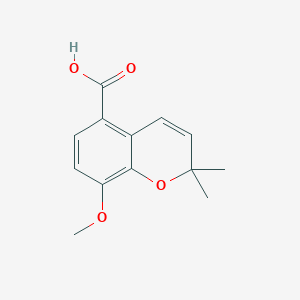
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
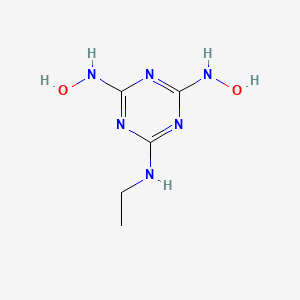

![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)


![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
